Lipoxin A4-d5
Overview
Description
Lipoxin A4-d5 (LXA4-d5) is a deuterium-labeled derivative of Lipoxin A4 (LXA4). LXA4 is an endogenous lipoxygenase-derived eicosanoid mediator that plays a crucial role in inflammation resolution and immune regulation . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Mechanism of Action
Target of Action
Lipoxin A4-d5, also known as LXA4, is an endogenous bioactive lipid mediator involved in the regulation of inflammation . It primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . By interacting with these cells, LXA4 promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .
Mode of Action
LXA4 exerts its immunomodulatory effects by regulating the behavior of its target immune cells . It inhibits the proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Furthermore, LXA4 inhibits serum amyloid A (SAA)-mediated IL-8 release .
Biochemical Pathways
LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Pharmacokinetics
It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo, which may be involved in transcellular metabolism .
Result of Action
The result of LXA4’s action is a reduction in inflammation and promotion of tissue repair . It inhibits the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines . For example, LXA4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .
Action Environment
The action of LXA4 can be influenced by environmental factors. For instance, increased stress stimulates the high-level adrenaline production in labor. Then, adrenaline upregulates the expression of 12/15-LOX (lipoxygenase) to produce more LXA4, which is an inflammation inhibitor . Therefore, the environment and physiological state of the body can significantly influence the action, efficacy, and stability of LXA4.
Biochemical Analysis
Biochemical Properties
Lipoxin A4-d5 interacts with various enzymes, proteins, and other biomolecules. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . This compound plays a crucial role in biochemical reactions by promoting the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific receptors and modulating signaling pathways. For instance, it regulates M1/M2 polarization of macrophages via the FPR2–IRF pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .
Transport and Distribution
Lipoxin A4, the non-deuterated form of this compound, is known to be secreted by immune cells such as neutrophils and macrophages .
Subcellular Localization
Lipoxin A4, the non-deuterated form of this compound, is known to exert its effects at various cellular locations by interacting with specific receptors and modulating signaling pathways .
Preparation Methods
Industrial Production:: LXA4-d5 is not produced industrially due to its specialized use as an internal standard in research settings.
Chemical Reactions Analysis
Reactions:: LXA4-d5 likely undergoes similar reactions as its non-deuterated counterpart, LXA4. These reactions include:
Oxidation: LXA4-d5 may participate in oxidative processes.
Reduction: Reduction reactions could modify its structure.
Substitution: Deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:: Specific reagents and conditions for LXA4-d5 reactions remain elusive. Researchers often employ standard protocols used for LXA4.
Major Products:: The major products formed during LXA4-d5 reactions would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.
Scientific Research Applications
LXA4-d5 serves as an essential tool in lipidomics and inflammation research. Its applications include:
Quantification: LXA4-d5 acts as an internal standard for quantifying LXA4 levels in biological samples using mass spectrometry.
Pharmacokinetics: Deuterium labeling affects drug metabolism, making LXA4-d5 valuable for studying pharmacokinetics.
Comparison with Similar Compounds
LXA4-d5’s uniqueness lies in its deuterium labeling, which allows precise quantification. Similar compounds include LXA4 itself and related eicosanoids.
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-YUMLLTTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347052 | |
Record name | Lipoxin A4-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622429-53-1 | |
Record name | Lipoxin A4-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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